molecular formula C25H19N3O4 B2457906 2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1359423-67-8

2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2457906
CAS No.: 1359423-67-8
M. Wt: 425.444
InChI Key: DJMJPPTYUQYJEL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-30-17-9-7-8-16(14-17)28-15-21(18-10-3-4-11-19(18)25(28)29)24-26-23(27-32-24)20-12-5-6-13-22(20)31-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMJPPTYUQYJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure combining an isoquinoline moiety with oxadiazole and methoxyphenyl groups. The molecular formula is C19H21N3O6C_{19}H_{21}N_{3}O_{6}, with a molecular weight of approximately 387.387 g/mol. The presence of methoxy groups is significant as they can enhance the compound's lipophilicity and influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related oxadiazole derivatives have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
4aHBL-1000.19
4eHBL-1000.38
4bHT-290.26

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with methoxy substitutions demonstrated enhanced activity compared to unsubstituted analogs.

The mechanism through which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could activate apoptotic pathways leading to programmed cell death.
  • Targeting Specific Receptors : The oxadiazole moiety may interact with specific receptors or enzymes involved in cancer proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds in vitro:

  • Study A : Investigated the effects of oxadiazole derivatives on breast cancer cell lines (HBL-100). Results showed that compounds with strong electron-donating groups had lower IC50 values, indicating higher potency.
  • Study B : Focused on the structure-activity relationship (SAR) of methoxy-substituted phenyl compounds. It was found that the positioning of methoxy groups significantly affected anticancer activity, with ortho-substituted derivatives showing superior efficacy compared to meta and para substitutions.

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